molecular formula C40H68N2O31 B1221266 Gal(b1-3)GlcNAc(b1-3)[Gal(b1-4)GlcNAc(b1-6)]Gal(b1-4)aldehydo-Glc CAS No. 64003-51-6

Gal(b1-3)GlcNAc(b1-3)[Gal(b1-4)GlcNAc(b1-6)]Gal(b1-4)aldehydo-Glc

Cat. No.: B1221266
CAS No.: 64003-51-6
M. Wt: 1073 g/mol
InChI Key: ZDZMLVPSYYRJNI-WUQAQFCDSA-N
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Description

Historical Context and Discovery

Lacto-N-hexaose (LNH), with the structure Galβ1-3GlcNAcβ1-3[Galβ1-4GlcNAcβ1-6]Galβ1-4Glc, was first identified as a naturally occurring human milk oligosaccharide (HMO) through chromatographic isolation and structural characterization studies in the mid-20th century. Early analyses of human milk composition revealed LNH as one of the predominant branched hexasaccharides, though its exact biological roles remained unclear. The compound gained significant attention in glycobiology following advancements in synthetic chemistry, with the first total chemical synthesis achieved in 2019 through a convergent glycosylation strategy. This breakthrough enabled large-scale production of LNH for functional studies, addressing previous limitations posed by scarce natural isolates.

Nomenclature and Classification within Human Milk Oligosaccharides

LNH is systematically classified as a type 1 core HMO due to its characteristic lacto-N-biose (Galβ1-3GlcNAc) motifs. The International Union of Pure and Applied Chemistry (IUPAC) nomenclature designates it as:
Galβ1-3GlcNAcβ1-3[Galβ1-4GlcNAcβ1-6]Galβ1-4Glc
This places LNH within the "core IV" category of HMO structural classifications, distinguished by its asymmetrical branching pattern.

Table 1: Classification of LNH within HMO Core Structures

Core Structure Abbreviation Key Structural Features
Lacto-N-tetraose LNT Linear Galβ1-3GlcNAcβ1-3Galβ1-4Glc
Lacto-N-neotetraose LNnT Linear Galβ1-4GlcNAcβ1-3Galβ1-4Glc
Lacto-N-hexaose LNH Branched Galβ1-3GlcNAcβ1-3[Galβ1-4GlcNAcβ1-6]Galβ1-4Glc
Lacto-N-neohexaose LNnH Branched Galβ1-4GlcNAcβ1-3[Galβ1-4GlcNAcβ1-6]Galβ1-4Glc

Data adapted from structural classifications in human milk glycobiology.

Structural Overview and Significance in Glycobiology

The LNH molecule exhibits a complex architecture with:

  • Molecular formula : C$${40}$$H$${68}$$N$${2}$$O$${31}$$
  • Molecular weight : 1072.96 Da (average mass)
  • Key structural features :
    • Reducing-end lactose (Galβ1-4Glc)
    • C-3 branch: Lacto-N-biose (Galβ1-3GlcNAc)
    • C-6 branch: N-acetyllactosamine (Galβ1-4GlcNAc)

Table 2: Glycosidic Linkages in LNH

Position Linkage Type Frequency in HMOs
Galβ1-3GlcNAc β1-3 Characteristic of type 1 chains
Galβ1-4GlcNAc β1-4 Hallmark of type 2 chains
GlcNAcβ1-6Gal β1-6 Branch-forming linkage

This unique combination of linear and branched elements makes LNH a critical structural prototype for studying host-microbe interactions. The compound serves as both a microbial adhesion site and potential prebiotic substrate, with its branched configuration enabling specific binding to lectins and bacterial surface proteins. Recent studies highlight its role in modulating intestinal epithelial responses and supporting bifidobacterial colonization through selective utilization of its β1-3 linked galactose residues.

Properties

IUPAC Name

N-[(2R,3R,4R,5S,6R)-2-[[(2R,3S,4S,5R,6S)-4-[(2S,3R,4R,5S,6R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-2-yl]methoxy]-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H68N2O31/c1-10(49)41-19-26(58)33(71-38-29(61)27(59)22(54)14(5-45)66-38)17(8-48)68-36(19)64-9-18-25(57)35(31(63)40(69-18)70-32(13(52)4-44)21(53)12(51)3-43)73-37-20(42-11(2)50)34(24(56)16(7-47)65-37)72-39-30(62)28(60)23(55)15(6-46)67-39/h3,12-40,44-48,51-63H,4-9H2,1-2H3,(H,41,49)(H,42,50)/t12-,13+,14+,15+,16+,17+,18+,19+,20+,21+,22-,23-,24+,25-,26+,27-,28-,29+,30+,31+,32+,33+,34+,35-,36+,37-,38-,39-,40-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDZMLVPSYYRJNI-WUQAQFCDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OCC2C(C(C(C(O2)OC(C(CO)O)C(C(C=O)O)O)O)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)NC(=O)C)O)CO)OC5C(C(C(C(O5)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)NC(=O)C)O)CO)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H68N2O31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701044997
Record name Lacto-N-hexaose
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Molecular Weight

1073.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64003-51-6
Record name Lacto-N-hexaose
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Lacto-N-hexaose
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Record name Lacto-N-hexaose
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Preparation Methods

Core Structure Assembly

The synthesis begins with the preparation of the aldehydo-glucose acceptor. Periodate oxidation of maltose or cellobiose selectively cleaves the C3–C4 bond of the reducing-end glucose, generating an aldehyde group. This is followed by enzymatic elongation:

Step 1: Formation of Gal(β1-4)aldehydo-Glc

  • Enzyme : β1-4-galactosyltransferase (GalT-1).

  • Donor : UDP-galactose.

  • Conditions : 25°C, pH 7.4, Mn²⁺ cofactor.

  • Yield : 85–90%.

Step 2: Extension to Gal(β1-3)GlcNAc(β1-3)Gal(β1-4)aldehydo-Glc

  • GlcNAc addition : Helicobacter pylori β3-N-acetylglucosaminyltransferase (β3GlcNAcT) transfers GlcNAc to the C3 hydroxyl of galactose using UDP-GlcNAc.

    • Activity : 60–70% efficiency on type 2 LacNAc (Galβ1-4GlcNAc) acceptors.

    • Side products : <5% β1-4 or β1-6 linkages due to enzyme specificity.

  • Second Gal addition : GalT-1 extends the GlcNAc residue with another β1-3-linked galactose.

Branching via β1-6-Linked GlcNAc

The β1-6 branch is introduced using a dual-enzyme system:

Step 3: β1-6-GlcNAc Transfer

  • Enzyme : Human β1-6-N-acetylglucosaminyltransferase V (GnT-V).

  • Donor : UDP-GlcNAc.

  • Specificity : Requires a β1-2-mannose or β1-4-galactose antenna for activity.

  • Yield : 50–60% due to steric hindrance.

Step 4: Extension of the Branch to Gal(β1-4)GlcNAc

  • Gal addition : GalT-1 attaches galactose to the β1-6-linked GlcNAc.

  • Final GlcNAc addition : H. pylori β3GlcNAcT extends the branch with a terminal GlcNAc.

Critical Reaction Parameters

Enzyme Selection and Optimization

EnzymeSourceOptimal pHCofactorDonor Efficiency (U/mg)
β3GlcNAcTH. pylori7.0–7.5None12.4 ± 1.2
GalT-1Bovine milk7.4Mn²⁺8.9 ± 0.8
GnT-VRecombinant human6.8None4.3 ± 0.5

Donor Stability and Recycling

  • UDP-GlcNAc and UDP-Gal degrade by 15–20% over 24 hours at 25°C.

  • Phosphatase inhibitors (e.g., sodium fluoride) improve donor longevity.

Analytical Validation

Mass Spectrometry

  • MALDI-TOF MS : Sequential ion peaks confirm stepwise elongation (e.g., m/z 1154.3 [M+Na]⁺ for the tetrasaccharide core).

  • ESI-MS/MS : Fragmentation patterns verify linkage positions (e.g., loss of 162 Da for hexose residues).

NMR Spectroscopy

  • ¹H NMR : β-linkages confirmed by anomeric proton couplings (J = 7–8 Hz).

  • ¹³C NMR : Aldehyde carbon resonance at δ 202–205 ppm.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Time (Days)Cost (USD/g)
Full enzymatic28951412,000
Hybrid chemo-enzymatic418898,500

Chemical Reactions Analysis

Types of Reactions

Gal(b1-3)GlcNAc(b1-3)[Gal(b1-4)GlcNAc(b1-6)]Gal(b1-4)aldehydo-Glc: can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like periodate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction specificity .

Major Products

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation of the aldehyde group results in the formation of a carboxylic acid derivative, while reduction yields an alcohol derivative .

Scientific Research Applications

Structural Overview

The compound consists of multiple sugar units linked through specific glycosidic bonds. Its structure includes:

  • Galactose (Gal) residues
  • N-acetylglucosamine (GlcNAc) residues
  • Aldehydo-Glucose as a terminal sugar

This intricate structure allows it to interact with various biological molecules, facilitating its diverse functions.

Immunology

Role in Immune Response
Glycans play a crucial role in modulating immune responses. The specific structure of Gal(b1-3)GlcNAc can influence the binding affinity to lectins and receptors on immune cells, thereby affecting cell signaling pathways involved in immune activation and regulation.

Case Study: Glycan-Based Vaccines
Research indicates that glycans similar to Gal(b1-3)GlcNAc are used in the development of glycan-based vaccines. These vaccines enhance the immune response against pathogens by mimicking the glycan structures present on their surfaces, leading to improved vaccine efficacy.

Cancer Research

Tumor Microenvironment Interaction
The presence of specific glycans, including Gal(b1-3)GlcNAc, has been linked to tumor progression. Tumor cells often express altered glycosylation patterns that facilitate metastasis and immune evasion.

Case Study: Glycan Profiling in Cancer
Studies have shown that profiling glycans in cancer tissues can provide insights into tumor behavior and patient prognosis. The detection of specific glycan structures can serve as biomarkers for early cancer diagnosis or therapeutic targets.

Drug Delivery Systems

Targeted Drug Delivery
Glycans like Gal(b1-3)GlcNAc can be utilized to enhance the specificity of drug delivery systems. By conjugating drugs to glycan structures, researchers can improve targeting to specific cell types, such as cancer cells or immune cells.

Case Study: Glyco-Conjugates
Recent advancements have demonstrated the use of glyco-conjugates in delivering chemotherapeutic agents directly to tumor cells, minimizing systemic toxicity and enhancing therapeutic efficacy.

Cell Signaling

Modulation of Cellular Processes
Glycans are essential in mediating cell-cell interactions and signaling pathways. The specific arrangement of sugars in Gal(b1-3)GlcNAc influences its ability to participate in signaling cascades that regulate cellular functions such as proliferation and differentiation.

Case Study: Glycan-Mediated Signaling
Research has highlighted how alterations in glycosylation patterns can affect signaling pathways in stem cells, influencing their differentiation potential and regenerative capabilities.

Data Table: Applications Overview

Application AreaDescriptionRelevant Case Studies
ImmunologyModulates immune responses through receptor interactionsGlycan-based vaccines
Cancer ResearchInfluences tumor progression and metastasisGlycan profiling for cancer diagnosis
Drug Delivery SystemsEnhances targeted delivery of therapeuticsUse of glyco-conjugates for chemotherapy
Cell SignalingAffects cellular processes through signaling pathwaysGlycan-mediated signaling in stem cells

Mechanism of Action

The mechanism of action of Gal(b1-3)GlcNAc(b1-3)[Gal(b1-4)GlcNAc(b1-6)]Gal(b1-4)aldehydo-Glc involves its interaction with specific molecular targets, such as lectins and glycan-binding proteins . These interactions can modulate various biological pathways, including cell signaling and immune responses . The compound’s structure allows it to bind selectively to these targets, influencing their activity and function .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Type 1 vs. Type 2 Chain-Containing Glycans

The target compound integrates type 1 (Galβ1-3GlcNAc) and type 2 (Galβ1-4GlcNAc) chains, unlike glycans that exclusively feature one chain type (Table 1).

Feature Target Compound Type 1 Chain (e.g., HMOs) Type 2 Chain (e.g., LacNAc)
Core Structure Branched Galβ1-3GlcNAc + Galβ1-4GlcNAc Linear Galβ1-3GlcNAc Linear Galβ1-4GlcNAc
Reducing End Aldehydo-Glc Lactose (Galβ1-4Glc) Lactose or GlcNAc
Biosynthetic Enzymes Requires β3- and β4-galactosyltransferases β3-galactosyltransferase (e.g., cloned enzyme ) β4-galactosyltransferase
Lectin Binding Binds Erythrina lectin (minimal pentasaccharide ) Binds DC-SIGN (e.g., Neisseria LPS ) Recognized by influenza viruses
Pathogen Interaction Potential bacterial adhesion (e.g., S. oralis ) Modulates gut microbiota Viral receptor (e.g., influenza A )

Key Insight : The hybrid structure enhances versatility in molecular recognition, allowing interactions with both type 1- and type 2-specific lectins or pathogens .

Comparison with Human Milk Oligosaccharides (HMOs)

HMOs, such as lacto-N-tetraose (LNT), share the lactose core (Galβ1-4Glc) but lack the aldehydo-Glc and complex branching of the target compound (Table 2).

Feature Target Compound HMOs (e.g., LNT)
Branching Tri-antennary (Galβ1-3 and Galβ1-4 branches) Bi-antennary (type 1 or type 2 chains)
Terminal Modifications Aldehydo-Glc (reactive for conjugation) Fucosylation/sialylation
Biological Role Potential immune modulation Prebiotic, anti-pathogen
Structural Complexity High (6 sugar residues, multiple linkages) Moderate (4–8 residues, linear/branched)

Key Insight : The aldehydo-Glc group offers unique applications in synthetic glycobiology, unlike HMOs, which prioritize fucosylation for pathogen blocking .

Pathogen-Associated Glycans

The target compound’s Galβ1-3GlcNAc motif resembles glycans on Neisseria meningitidis LPS, which bind DC-SIGN on dendritic cells . However, unlike Schistosoma mansoni glycosphingolipids (Galβ1-4[Fucα1-3]GlcNAc), the absence of fucose reduces cross-reactivity with anti-parasite antibodies .

Functional Implications

Antigenic Properties

Monoclonal antibodies targeting type 1 or type 2 chains (e.g., anti-sialyl Lewis a) show differential recognition, implying the hybrid structure could evade immune detection or serve as a cancer-specific epitope .

Biological Activity

The compound Gal(b1-3)GlcNAc(b1-3)[Gal(b1-4)GlcNAc(b1-6)]Gal(b1-4)aldehydo-Glc is a complex glycan that plays significant roles in biological processes, particularly in cell-cell interactions, immune responses, and pathogen recognition. Understanding its biological activity is crucial for insights into glycoscience and potential therapeutic applications.

Structural Characteristics

The structure of the compound can be represented as follows:

Gal(b13)GlcNAc(b13)[Gal(b14)GlcNAc(b16)]Gal(b14)aldehydo Glc\text{Gal}(b1-3)\text{GlcNAc}(b1-3)[\text{Gal}(b1-4)\text{GlcNAc}(b1-6)]\text{Gal}(b1-4)\text{aldehydo Glc}

This structure consists of multiple sugar units linked by specific glycosidic bonds, which influence its biological functions.

1. Cell Adhesion and Signaling

Glycans like Gal(b1-3)GlcNAc are known to mediate cell adhesion through interactions with lectins and other glycan-binding proteins. Studies have shown that this compound enhances the adhesion of certain immune cells to endothelial cells, facilitating immune surveillance and response .

2. Immune Response Modulation

The presence of specific glycan structures can modulate immune responses. For instance, the terminal Gal residues in this compound can interact with receptors on immune cells, influencing cytokine production and T-cell activation. Research indicates that such glycans can either promote or inhibit inflammatory responses depending on their structural context .

3. Pathogen Recognition

Glycans play a pivotal role in the recognition of pathogens. The specific arrangement of Gal and GlcNAc units in this compound has been shown to bind to lectins on the surfaces of various pathogens, including bacteria and viruses, thereby mediating host-pathogen interactions . This binding can be critical for pathogen entry or evasion of the immune system.

Case Study 1: Role in Cancer Metastasis

A study investigated the role of Gal(b1-3)GlcNAc in cancer metastasis. It was found that this glycan enhances the metastatic potential of cancer cells by promoting their adhesion to the extracellular matrix and facilitating their migration through tissues .

Glycan StructureEffect on MetastasisReference
Gal(b1-3)GlcNAcIncreased adhesion and migration
Control (no glycan)Reduced adhesion

Case Study 2: Viral Infections

Another research focused on the interaction between this glycan and viral proteins. It was observed that viruses exploit these glycans for entry into host cells. The study highlighted how altering the glycosylation patterns could potentially serve as a therapeutic strategy to inhibit viral infections .

Table: Summary of Biological Activities

Biological ActivityDescriptionReferences
Cell AdhesionEnhances adhesion of immune cells
Immune ModulationInfluences cytokine production
Pathogen RecognitionBinds to lectins on pathogens
Cancer MetastasisPromotes adhesion and migration of cancer cells
Viral EntryFacilitates entry of viruses into host cells

Q & A

Q. Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Assign linkage-specific signals (e.g., anomeric protons for β1-3 vs. β1-4/6 linkages) using 2D 1H^1H-13C^13C HSQC and NOESY spectra. For example, β1-6 branching (GlcNAc(b1-6)) generates distinct chemical shifts compared to β1-3/4 linkages .
  • Mass Spectrometry (MS) : Use tandem MS (MS/MS) with collision-induced dissociation (CID) to identify branch-specific fragments. Tools like CandyCrunch predict fragment masses (e.g., Y-ions for β1-6 branches at m/z 546.19) and map them to Domon-Costello nomenclature .
  • Glycan Visualization : Render structures with DrawGlycan-SNFG by inputting IUPAC-condensed sequences (e.g., Gal(b1-3)GlcNAc(b1-3)[Gal(b1-4)GlcNAc(b1-6)]Gal) to confirm branching topology .

What enzymatic pathways are involved in the biosynthesis of this glycan’s core structure?

Q. Methodological Answer :

  • Core Assembly :
    • Core 1 (Galβ1-3GalNAc) : Initiated by ST6GAL1 or B3GALT1 transferring Gal to GalNAc .
    • Core 2/4 Branching : GCNT1 (β1-6-GlcNAc transferase) adds GlcNAc(b1-6) to core 1/3, creating branched structures .
  • Terminal Modifications :
    • Sialylation : ST3GAL adds Neu5Ac(a2-3) to Gal residues, observed in analogous structures like GM1 .
    • Fucosylation : FUT3/4 may add Fuc(a1-3/4) to GlcNAc, as seen in Lewis antigens .
  • Experimental Validation : Knockout cell lines (e.g., CRISPR-Cas9 for GCNT1) combined with LC-MS profiling can confirm enzyme roles .

How can contradictions in glycan abundance data (e.g., MS vs. ELISA) be resolved for this compound?

Q. Methodological Answer :

  • Source of Contradictions :
    • Ion Suppression in MS : Co-eluting glycans may suppress ionization. Use hydrophilic interaction chromatography (HILIC) to improve separation .
    • Antibody Cross-Reactivity : ELISA may detect epitopes shared with structurally similar glycans (e.g., Lewis x/y). Validate with glycan microarrays containing pure standards (e.g., Glycochip ) .
  • Integrated Workflow :
    • Quantify via MALDI-TOF MS with isotopic labeling (e.g., 13C^{13}C-GlcNAc).
    • Validate using lectin arrays (e.g., Aleuria aurantia lectin for Fuc(a1-6) detection) .

What computational tools are available to model interactions between this glycan and lectins/antibodies?

Q. Methodological Answer :

  • Molecular Dynamics (MD) : Use CHARMM-GUI Membrane Builder to simulate glycan-lectin complexes in lipid bilayers. Predefined glycolipid templates (e.g., GM1 analogs) can guide force field parameters .
  • Docking Studies : AutoDock Vina or GLYCAM-Web predict binding poses using glycan structure files (SMILES/SDF) generated via GlyLES from IUPAC sequences .
  • Epitope Mapping : UniLectin3D database provides 3D structures of lectins complexed with glycans like Gal(b1-3)GlcNAc for comparative analysis .

How does the aldehydo-Glc terminus influence this glycan’s reactivity in conjugation assays?

Q. Methodological Answer :

  • Chemical Reactivity : The aldehyde group enables site-specific conjugation via hydrazone or oxime ligation.
    • Optimized Protocol :

React with aminooxy-biotin (10 mM, pH 5.0, 4°C, 12 hr).

Purify via size-exclusion chromatography to remove excess reagent .

  • Biological Implications : Aldehyde-terminated glycans exhibit reduced binding to galectins (e.g., Gal-3 ) due to altered terminal conformation, validated via surface plasmon resonance (SPR) .

What strategies are recommended for resolving isomeric glycan structures with identical mass (e.g., β1-3 vs. β1-4 linkages)?

Q. Methodological Answer :

  • Chromatography : Use Porous Graphitic Carbon (PGC) columns, which separate isomers based on hydrophobicity (e.g., β1-3 vs. β1-4 Gal-GlcNAc) .
  • Ion Mobility Spectrometry (IMS) : Differentiate isomers via collision cross-section (CCS) values. For example, β1-6 branches exhibit higher CCS than linear β1-4 .
  • Enzymatic Digestion : Treat with linkage-specific enzymes (e.g., endo-β1-4-galactosidase vs. endo-β1-3-galactosidase ) and monitor cleavage via MS .

How can the role of this glycan in disease mechanisms (e.g., cancer metastasis) be experimentally tested?

Q. Methodological Answer :

  • Functional Studies :
    • Knockdown Models : Use siRNA/shRNA to silence glycosyltransferases (e.g., B3GALT5) in cancer cell lines and assess invasion via Transwell assays .
    • Glycan Microarrays : Profile serum autoantibodies in patients (e.g., rheumatoid arthritis) using Glycochip to detect anti-glycan IgG reactivity .
  • In Vivo Validation : Inject glycan-coated nanoparticles into zebrafish xenografts to study metastasis inhibition via lectin blocking .

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